![molecular formula C12H23NO5 B15124556 (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)
(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the dioxin ring and the introduction of methoxy and methyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. Its multiple chiral centers make it an interesting subject for studying stereochemistry and its impact on biological interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas like polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4aR,8R,8aR)-2-(3-Hydroxy-4-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diol
- (2R,4aR,7R,8aR)-4,7-dimethyl-2-(thiophen-2-yl)octahydro-2H-chromen-4-ol
Uniqueness
Compared to similar compounds, (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol stands out due to its specific combination of functional groups and chiral centers. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(15-3)12(2,16-4)18-10-8(7-14)5-13-6-9(10)17-11/h8-10,13-14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTYPGPLIYRPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(CNCC2O1)CO)(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
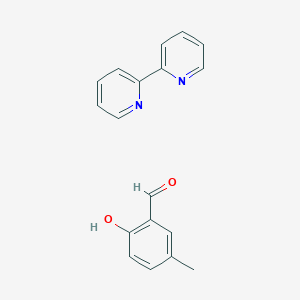
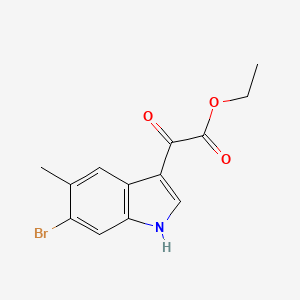


![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)

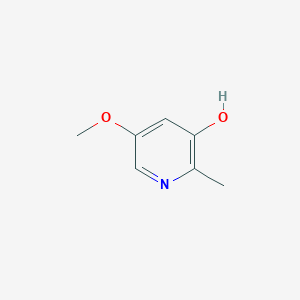
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)

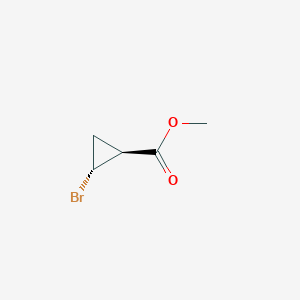
![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
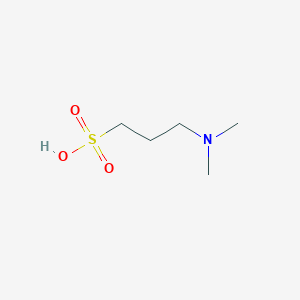
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
